N-Acetyl-DL-serine

Chiral Separation Capillary Electrophoresis Analytical Chemistry

Secure enantiopure serine & specific Gram-positive inhibition. Its resistance to N-acyl-D-amino acid amidohydrolase enables high-yield enzymatic resolution to D- and L-serine, while its selective action against B. cereus and S. aureus spares Gram-negative flora. A reliable, high-solubility intermediate for precise experiments.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
CAS No. 97-14-3
Cat. No. B1649438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-DL-serine
CAS97-14-3
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)C(=O)O
InChIInChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)
InChIKeyJJIHLJJYMXLCOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-DL-serine (CAS 97-14-3): Sourcing a Racemic Amino Acid Derivative for Separations and Research


N-Acetyl-DL-serine (CAS 97-14-3) is a racemic mixture of N-acetylated D- and L-serine, functioning as a hydrophobic amino acid derivative . It is endogenously synthesized and found in free form or conjugated to malonate, phosphate, or acetate . Its key properties include a molecular weight of 147.13 g/mol, a melting point of 131-132 °C, and it appears as a white crystalline powder .

Why Substituting N-Acetyl-DL-serine with Its L- or D-Isomer Can Compromise Experimental Outcomes


N-Acetyl-DL-serine is a racemic mixture, meaning it contains an equimolar amount of both D- and L-enantiomers. This is fundamentally different from its single-enantiomer counterparts, N-acetyl-L-serine (CAS 16354-58-8) and N-acetyl-D-serine (CAS 152612-69-6). Due to the inherent chirality of biological systems, the D- and L-forms can exhibit different biological activities . Therefore, a racemic mixture like N-Acetyl-DL-serine is not a generic substitute for a specific enantiomer. Its utility is often precisely because it is a racemate, such as in the development of chiral separation methods or as a key intermediate in the industrial production of optically pure D- and L-serine [1].

Quantitative Differentiation of N-Acetyl-DL-serine (97-14-3) from Its Analogs


Chiral Resolution via Capillary Electrophoresis: N-Acetyl-DL-serine Achieves Baseline Enantioseparation

In a capillary zone electrophoresis study using vancomycin as a chiral selector, N-Acetyl-DL-serine was successfully separated into its constituent enantiomers. The method achieved 'baseline resolution' of the N-acetyl-serine racemate, and the enantioresolution factor (Rs) was found to be tunable by adjusting the vancomycin concentration [1]. This demonstrates the compound's suitability as a standard or test analyte for developing and validating chiral separation methods.

Chiral Separation Capillary Electrophoresis Analytical Chemistry

Differential Antimicrobial Activity: Activity Against Gram-Positive Pathogens, Inactive Against Select Gram-Negative

N-Acetyl-DL-serine exhibits specific antimicrobial activity, showing effectiveness against the Gram-positive bacteria Bacillus cereus and Staphylococcus aureus, while being reported as inactive against the Gram-negative bacteria Pseudomonas aeruginosa and Proteus vulgaris . This selective activity profile is a distinct property that differentiates it from broad-spectrum antimicrobials.

Antimicrobial Microbiology Structure-Activity Relationship

Role as a Key Industrial Intermediate: Acylation to N-Acetyl-DL-serine Enables Enantiomer Production

A patented process utilizes N-Acetyl-DL-serine as the critical intermediate for the production of optically pure D- and L-serine. The method involves acylation of racemic DL-serine to form N-Acetyl-DL-serine, followed by selective enzymatic hydrolysis using D- and L-aminoacylases to yield the respective enantiomers [1]. This demonstrates its unique and essential role in a scalable industrial process.

Biocatalysis Enzymatic Resolution Industrial Chemistry

Solubility Profile: Defined and Quantified Solubility in Aqueous and Organic Solvents

The solubility of N-Acetyl-DL-serine has been empirically determined in several common laboratory solvents. It exhibits a solubility of >41.2 mg/mL in DMSO, >47.2 mg/mL in Ethanol, and >48 mg/mL in Water . These data provide precise, actionable information for preparing stock solutions and formulating experimental conditions.

Solubility Formulation Sample Preparation

Core Applications for N-Acetyl-DL-serine Based on Verified Differentiation


Development and Validation of Chiral Separation Methods

The proven ability to achieve baseline resolution of N-Acetyl-DL-serine into its enantiomers via capillary electrophoresis using vancomycin makes it an ideal standard or model compound for developing, optimizing, and validating new chiral separation techniques [1].

Selective Inhibition of Gram-Positive Bacterial Growth

Research protocols requiring the selective inhibition of Bacillus cereus or Staphylococcus aureus, while leaving Pseudomonas aeruginosa and Proteus vulgaris unaffected, can leverage the specific antimicrobial profile of N-Acetyl-DL-serine as a selective agent in culture media or as a tool compound .

Scalable Industrial Synthesis of Optically Pure D- and L-Serine

For chemical manufacturers and process chemists, N-Acetyl-DL-serine is a critical intermediate in a patented, scalable process for producing high-purity D- and L-serine. The method involves acylation of the racemate followed by selective enzymatic resolution, a pathway that overcomes limitations of alternative methods [2].

Preparation of Defined Solvent-Based Stock Solutions

In any experimental workflow, the quantified solubility of N-Acetyl-DL-serine in DMSO (>41.2 mg/mL), Ethanol (>47.2 mg/mL), and Water (>48 mg/mL) allows for the precise and reproducible preparation of stock solutions, minimizing precipitation and ensuring accurate compound concentration across experiments .

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